

Spectroscopic Characterization of 5-Hydroxyisophthalic Acid: A Technical Guide

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Compound of Interest

Compound Name: *5-Hydroxyisophthalic acid*

Cat. No.: B057310

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This guide provides an in-depth overview of the key spectroscopic data for **5-Hydroxyisophthalic acid** (CAS No: 618-83-7), a compound of interest in the synthesis of metal-organic frameworks (MOFs) and as a precursor for radiographic contrast agents.^[1] The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for its characterization.

Summary of Spectroscopic Data

The empirical formula for **5-Hydroxyisophthalic acid** is C₈H₆O₅, with a molecular weight of 182.13 g/mol.^[2] Spectroscopic analysis confirms its molecular structure, characterized by a hydroxyl group and two carboxylic acid functionalities on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For **5-Hydroxyisophthalic acid**, spectra are typically acquired in a deuterated solvent like DMSO-d₆.^{[3][4]}

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **5-Hydroxyisophthalic acid** in DMSO-d₆

Nucleus	Chemical Shift (δ , ppm)	Description
^1H NMR	~10-13	Broad singlet, 2H (Carboxylic acid protons, -COOH)
Aromatic protons (specific shifts not detailed)		
^{13}C NMR	~160-185	Carbonyl carbons (Carboxylic acid, -COOH)[5][6]
Aromatic carbons (specific shifts not detailed)		

Note: Specific peak assignments for the aromatic region were not available in the searched literature. The chemical shift for carboxylic acid protons is characteristically downfield.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorption Bands for **5-Hydroxyisophthalic acid**

Wavenumber (cm^{-1})	Intensity	Assignment of Vibration
3500 - 2500	Broad	O-H stretch (from carboxylic acid and phenol)[5][6]
~1700	Strong	C=O stretch (from carboxylic acid)[5][6]

Technique: Data is typically obtained from a Nujol mull or KBr pellet.[4][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 3: Major Mass Spectrometry Fragments for **5-Hydroxyisophthalic acid**

m/z	Proposed Fragment Ion	Notes
182	$[M]^+$	Molecular Ion[8][9]
165	$[M - OH]^+$	Loss of a hydroxyl radical[8][9]
137	$[M - COOH]^+$ or $[M - OH - CO]^+$	Loss of a carboxyl group or subsequent loss of CO[5][8][9]

Technique: Electron Ionization (EI) at 70-75 eV is a common method.[9]

Experimental Protocols

Reproducible data relies on standardized experimental procedures. The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (General)

This protocol is a standard procedure for obtaining NMR spectra of solid organic acids like **5-Hydroxyisophthalic acid**.[10]

- Sample Preparation: Weigh approximately 5-10 mg of dry **5-Hydroxyisophthalic acid** powder.
- Dissolution: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[11] Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[7]
- Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard parameters. For carboxylic acids, the broad hydroxyl proton signal may require adjustment of acquisition parameters to observe.[7]
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy Protocol (Nujol Mull Technique)

The Nujol mull technique is a common method for preparing solid samples for IR analysis.[\[12\]](#)

- Sample Preparation: Place 2-5 mg of **5-Hydroxyisophthalic acid** into a clean agate mortar.
- Mulling: Add one to two drops of Nujol (mineral oil) to the sample.
- Grinding: Grind the mixture thoroughly with the pestle for several minutes until a smooth, translucent paste is formed. The solid particles should be ground to a size smaller than the wavelength of the incident IR radiation to minimize scattering.[\[12\]](#)
- Sample Application: Transfer a small amount of the mull onto one face of a clean, dry salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to spread the mull into a thin, even film.
- Data Acquisition: Place the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer and acquire the spectrum.

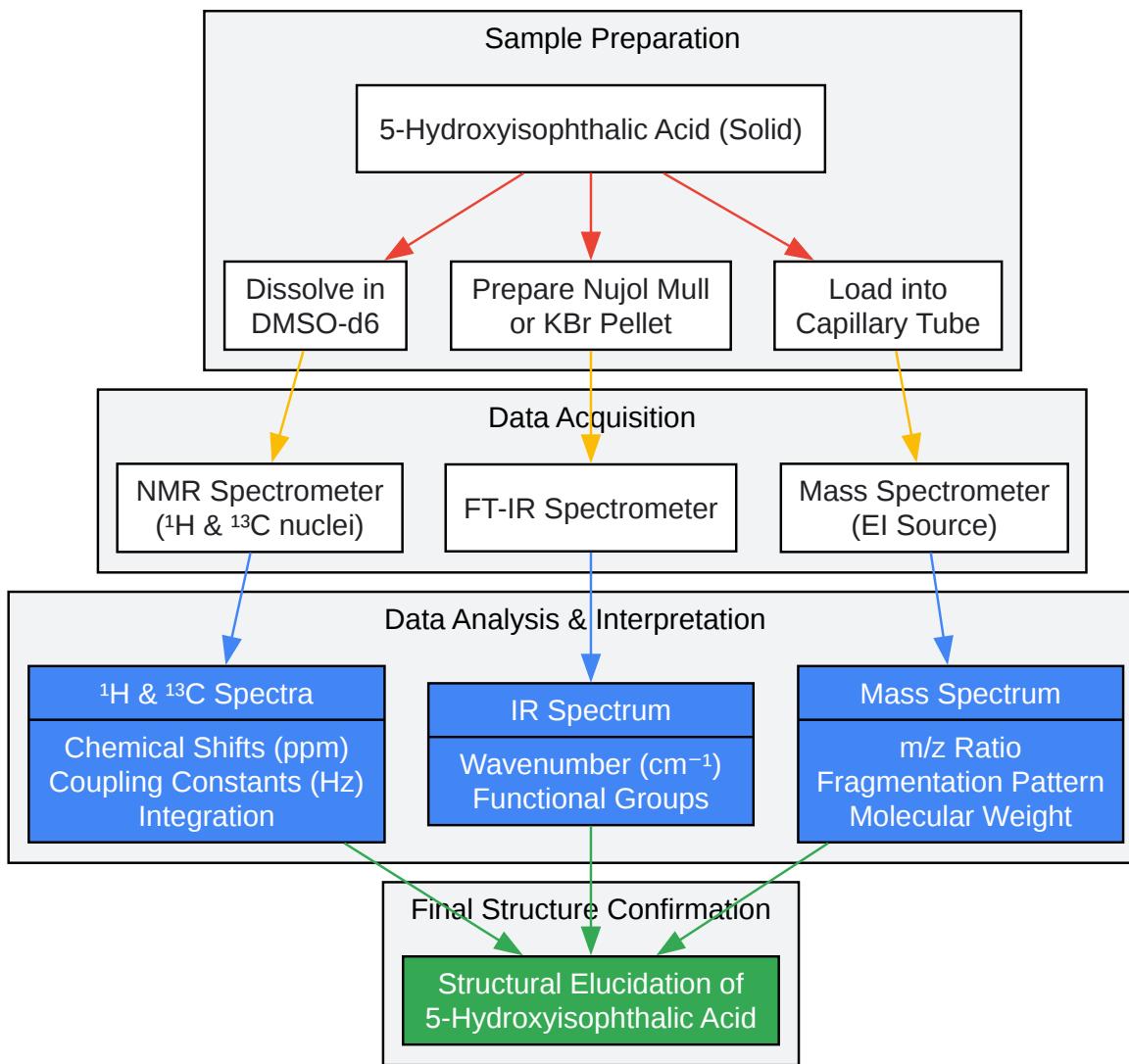
Mass Spectrometry Protocol (Direct Inlet EI)

This protocol describes a direct method for obtaining a mass spectrum of a solid sample.

- Sample Preparation: Place a small amount of the crystalline **5-Hydroxyisophthalic acid** into a capillary tube.
- Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.
- Ionization: Volatilize the sample by heating the probe. In the ionization chamber, subject the gaseous molecules to a beam of electrons (typically at 70-75 eV) to induce ionization and fragmentation.[\[9\]](#)
- Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge (m/z) ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **5-Hydroxyisophthalic acid**.



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Spectroscopic analysis workflow for **5-Hydroxyisophthalic acid**.

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